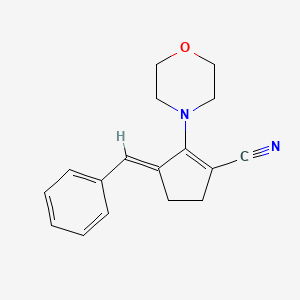

2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile

描述

2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile is a structurally complex compound featuring a cyclopentene core substituted with a morpholine ring, a phenylmethylidene group, and a carbonitrile moiety. The phenylmethylidene substituent introduces aromatic character, which may influence π-π stacking interactions in solid-state structures. Though direct experimental data for this compound are absent in the provided evidence, its structural analogs (e.g., pyridine, chromene, and pyrimidine derivatives) suggest applications in pharmaceuticals or materials science .

属性

IUPAC Name |

(3E)-3-benzylidene-2-morpholin-4-ylcyclopentene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-13-16-7-6-15(12-14-4-2-1-3-5-14)17(16)19-8-10-20-11-9-19/h1-5,12H,6-11H2/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNBGVFFWDDQJR-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1=CC2=CC=CC=C2)N3CCOCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CC(=C(/C1=C/C2=CC=CC=C2)N3CCOCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile typically involves multiple steps, starting with the formation of the morpholine ring This can be achieved through the reaction of diethanolamine with ethylene oxide

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.

化学反应分析

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Production of corresponding alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

科学研究应用

2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile is a complex organic compound with a unique structure, featuring a morpholine ring, a phenyl group, and a cyclopentene ring with a cyano group. It has a molecular formula of C17H18N2O and a molecular weight of 270.34 g/mol. This compound is known for undergoing various chemical reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

This compound is a versatile compound with applications in chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block for synthesizing complex molecules.

- It can undergo oxidation, reduction, and nucleophilic substitution reactions using reagents like potassium permanganate (KMnO₄), lithium aluminum hydride (LiAlH₄), and sodium cyanide (NaCN).

- Oxidation can lead to the formation of ketones or carboxylic acids, reduction can produce alcohols or amines, and substitution can introduce various functional groups.

Biology

- The compound is studied for its potential as a bioactive molecule, interacting with biological targets for new drug development.

- Morpholine derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines by modulating signaling pathways related to apoptosis and cell cycle regulation.

- Morpholine-containing compounds possess antimicrobial properties, disrupting microbial cell membranes or interfering with metabolic processes.

Medicine

- It is explored for its pharmacological properties and potential as a lead compound for developing drugs targeting specific diseases.

- Compounds similar to it may exert neuroprotective effects through antioxidant activities or modulation of neurotransmitter systems.

Industry

- It is used in the production of advanced materials and chemicals, making it valuable in creating new products with improved properties.

Biological Activities

The biological activity of this compound involves interactions with molecular targets such as enzymes or receptors, which can activate or inhibit biochemical pathways.

- Anticancer Properties: Research suggests that compounds with similar structural features exhibit anticancer properties. Derivatives of morpholine have been shown to inhibit cell proliferation in various cancer cell lines, often by modulating signaling pathways related to apoptosis and cell cycle regulation. A study in the Journal of Medicinal Chemistry reported that certain morpholine derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range.

- Antimicrobial Activity: Studies have demonstrated that morpholine-containing compounds possess antimicrobial properties against a range of pathogens. This activity is likely due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. A research article in Pharmaceutical Biology evaluated the antimicrobial activity of morpholine-based compounds against Gram-positive and Gram-negative bacteria, with findings showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Neuroprotective Effects: Emerging evidence suggests that compounds similar to this compound may exert neuroprotective effects, possibly mediated through antioxidant activities or by modulating neurotransmitter systems.

Data Tables

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against various bacteria | Pharmaceutical Biology |

| Neuroprotective | Potential antioxidant properties |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Type | Observations |

|---|---|---|

| Morpholine ring + phenyl group | Anticancer | Increased cytotoxicity |

| Cyano group | Antimicrobial | Enhanced membrane disruption |

作用机制

The mechanism by which 2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain pathways. The exact mechanism depends on the biological context and the specific application.

相似化合物的比较

Research Findings and Implications

- Crystallography : Compound B’s planar pyridine ring contrasts with the puckered cyclopentene likely in the target compound, as predicted by Cremer-Pople puckering coordinates .

- Synthetic Accessibility : The strained cyclopentene core in the target compound may require specialized synthetic routes, unlike the more straightforward pyridine or chromene systems .

生物活性

2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a morpholine ring, a phenyl group, and a cyclopentene ring with a cyano group, suggests diverse biological activities.

Chemical Structure and Properties

The IUPAC name for this compound is (3E)-3-benzylidene-2-morpholin-4-ylcyclopentene-1-carbonitrile. Below is the molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O |

| Molecular Weight | 270.34 g/mol |

| CAS Number | 327084-97-9 |

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. This binding can lead to the activation or inhibition of various biochemical pathways, which may explain its potential therapeutic effects.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of morpholine have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

Studies have demonstrated that morpholine-containing compounds possess antimicrobial properties against a range of pathogens. The activity is likely due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may exert neuroprotective effects. These effects could be mediated through antioxidant activities or by modulating neurotransmitter systems.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several morpholine derivatives and tested their efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range.

Study 2: Antimicrobial Efficacy

A research article in Pharmaceutical Biology evaluated the antimicrobial activity of morpholine-based compounds against Gram-positive and Gram-negative bacteria. The findings showed that these compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Tables

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity | |

| Antimicrobial | Effective against various bacteria | |

| Neuroprotective | Potential antioxidant properties |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Type | Observations |

|---|---|---|

| Morpholine ring + phenyl group | Anticancer | Increased cytotoxicity |

| Cyano group | Antimicrobial | Enhanced membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。